Cas no 82485-84-5 (2-Chloro-4,6-dimethoxyaniline)

2-Chloro-4,6-dimethoxyaniline is a substituted aniline derivative characterized by its chloro and dimethoxy functional groups at the 2, 4, and 6 positions of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and dyes. Its electron-rich aromatic structure enhances reactivity in electrophilic substitution reactions, while the chloro group offers potential for further functionalization. The dimethoxy substituents contribute to stability and solubility in organic solvents, facilitating its use in complex synthetic pathways. High purity grades are available to meet stringent application requirements, ensuring consistent performance in research and industrial processes.
2-Chloro-4,6-dimethoxyaniline structure
2-Chloro-4,6-dimethoxyaniline structure
Product Name:2-Chloro-4,6-dimethoxyaniline
CAS No:82485-84-5
MF:C8H10ClNO2
MW:187.623501300812
MDL:MFCD01567107
CID:820470
PubChem ID:599119
Update Time:2025-10-20

2-Chloro-4,6-dimethoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4,6-dimethoxyaniline
    • 2-Chloro-4,6-dimethoxyaniline Hydrochloride
    • (2-Chloro-4,6-dimethoxyphenyl)amine
    • 2-chloro-4,6-dimethoxyBenzenamine
    • 2-Chloro-4,6-dimethoxybenzenamine (ACI)
    • Aniline, 2-chloro-4,6-dimethoxy- (6CI)
    • SCHEMBL1426410
    • MFCD01567107
    • DTXSID30344747
    • 2-Chloro-4,6-dimethoxy-benzenamine Hydrochloride; (2-Chloro-4,6-dimethoxyphenyl)amine Hydrochloride;
    • AKOS006229826
    • C76640
    • 6-chloro-2,4-dimethoxyaniline
    • 82485-84-5
    • DTXCID90295822
    • ALBB-021338
    • CS-0186603
    • DB-330078
    • MDL: MFCD01567107
    • Inchi: 1S/C8H10ClNO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,10H2,1-2H3
    • InChI Key: IHGSJUGRPUIDRO-UHFFFAOYSA-N
    • SMILES: ClC1C(N)=C(OC)C=C(OC)C=1

Computed Properties

  • Exact Mass: 187.0400063g/mol
  • Monoisotopic Mass: 187.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 44.5Ų

2-Chloro-4,6-dimethoxyaniline Pricemore >>

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2-Chloro-4,6-dimethoxyaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  20 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  < 0 °C
1.4 Solvents: Methanol ,  Water
1.5 Reagents: Sodium carbonate Solvents: Diethyl ether ,  Water
Reference
Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac
Kenny, Jane R.; et al, Journal of Medicinal Chemistry, 2004, 47(11), 2816-2825

2-Chloro-4,6-dimethoxyaniline Preparation Products

2-Chloro-4,6-dimethoxyaniline Suppliers

Amadis Chemical Company Limited
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(CAS:82485-84-5)2-Chloro-4,6-dimethoxyaniline
Order Number:A1179317
Stock Status:in Stock
Quantity:5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:41
Price ($):514.0/874.0
Email:sales@amadischem.com

2-Chloro-4,6-dimethoxyaniline Related Literature

Additional information on 2-Chloro-4,6-dimethoxyaniline

Recent Advances in the Study of 2-Chloro-4,6-dimethoxyaniline (CAS: 82485-84-5) and Its Applications in Chemical Biology and Pharmaceutical Research

2-Chloro-4,6-dimethoxyaniline (CAS: 82485-84-5) is a key intermediate in the synthesis of various bioactive compounds and pharmaceutical agents. Recent studies have highlighted its significance in the development of novel therapeutic molecules, particularly in the fields of oncology, antimicrobial therapy, and agrochemicals. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.

One of the most notable developments in the study of 2-Chloro-4,6-dimethoxyaniline is its role as a precursor in the synthesis of heterocyclic compounds. Researchers have successfully utilized this compound to develop new classes of benzimidazole and quinazoline derivatives, which exhibit potent anticancer and antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives synthesized from 2-Chloro-4,6-dimethoxyaniline showed significant inhibitory effects against breast cancer cell lines, with IC50 values in the nanomolar range.

In addition to its applications in drug discovery, 2-Chloro-4,6-dimethoxyaniline has also been investigated for its potential use in agrochemicals. Recent research has explored its utility as a building block for the development of new herbicides and fungicides. A study conducted by the European Journal of Agronomy in 2022 reported that derivatives of this compound exhibited strong herbicidal activity against common weeds, with minimal toxicity to non-target organisms, making it a promising candidate for sustainable agriculture.

The chemical stability and reactivity of 2-Chloro-4,6-dimethoxyaniline have also been subjects of recent investigations. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to elucidate its structural characteristics and reaction mechanisms. These studies have provided valuable insights into optimizing synthetic routes for higher yields and purity, which are critical for industrial-scale production.

Despite these advancements, challenges remain in the large-scale application of 2-Chloro-4,6-dimethoxyaniline. Issues such as environmental persistence and potential toxicity require further investigation. Ongoing research is focused on developing greener synthetic methods and evaluating the ecological impact of its derivatives. Collaborative efforts between academia and industry are essential to address these challenges and unlock the full potential of this versatile compound.

In conclusion, 2-Chloro-4,6-dimethoxyaniline (CAS: 82485-84-5) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, from drug development to agrochemicals, underscore its importance in modern science. Future studies should aim to explore its untapped potential while addressing the associated environmental and safety concerns.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82485-84-5)2-Chloro-4,6-dimethoxyaniline
A1179317
Purity:99%/99%
Quantity:5.0g/10.0g
Price ($):514.0/874.0
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